![molecular formula C18H29N3O2 B2691210 6-Tert-butyl-2-{[1-(2-hydroxycyclohexyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2200425-05-2](/img/structure/B2691210.png)

6-Tert-butyl-2-{[1-(2-hydroxycyclohexyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

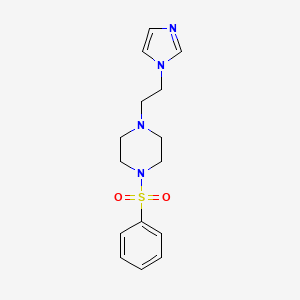

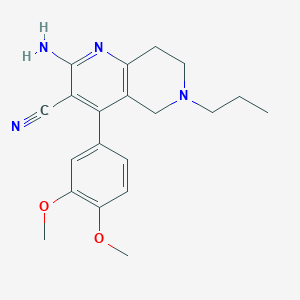

6-Tert-butyl-2-{[1-(2-hydroxycyclohexyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C18H29N3O2 and its molecular weight is 319.449. The purity is usually 95%.

BenchChem offers high-quality 6-Tert-butyl-2-{[1-(2-hydroxycyclohexyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Tert-butyl-2-{[1-(2-hydroxycyclohexyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

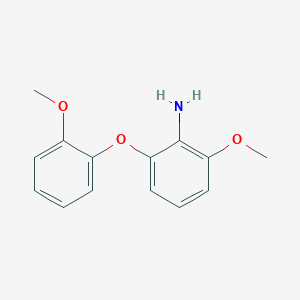

Heterocyclic Chemistry and Drug Design

The unique azetidine and oxetane rings in this compound make it a valuable building block for designing novel drugs. Researchers have investigated its potential as a scaffold for developing bioactive molecules. By modifying the substituents on these rings, scientists can fine-tune properties such as solubility, stability, and binding affinity to specific targets .

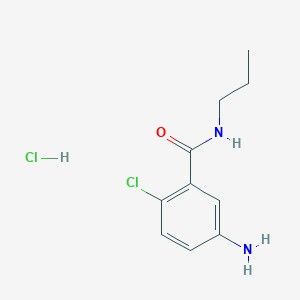

Antimicrobial Agents

The azetidine subunit has been associated with antimicrobial activity. Scientists have synthesized derivatives of this compound and evaluated their effectiveness against bacteria, fungi, and other pathogens. The goal is to discover new antibiotics or antifungal agents that can combat drug-resistant strains .

Pharmacophore Exploration

The pharmacophore subunit of azetidine plays a crucial role in various natural and synthetic products. Researchers have explored its potential as a key motif in drug discovery. By understanding its interactions with biological receptors, they aim to design potent and selective compounds for treating diseases such as cancer, inflammation, and neurodegenerative disorders .

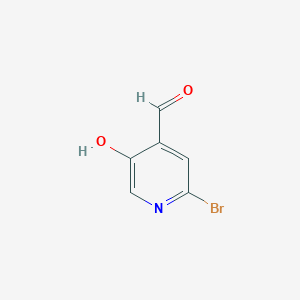

Suzuki–Miyaura Cross-Coupling Reactions

The compound’s brominated pyrazole–azetidine hybrid has been used in Suzuki–Miyaura cross-coupling reactions. This synthetic method allows for the attachment of diverse functional groups to the heterocyclic core. Researchers have utilized this strategy to create libraries of structurally diverse compounds for biological screening .

Metabolic Studies and Pharmacokinetics

Researchers have investigated the metabolic fate of this compound in vivo. By studying its biotransformation pathways, they gain insights into its stability, clearance, and potential toxicity. Such studies are crucial for understanding how the compound behaves in living organisms and predicting its pharmacokinetic properties .

Linker Molecules in PROTAC® Development

The compound’s unique structure makes it suitable as a rigid linker in PROTAC® (PROteolysis TAgeting Chimeras) development. PROTACs are innovative molecules designed to selectively degrade specific proteins within cells. Researchers have explored this compound as a potential linker to connect the protein-recruiting moiety and the E3 ligase-recruiting moiety in PROTACs .

Eigenschaften

IUPAC Name |

6-tert-butyl-2-[[1-(2-hydroxycyclohexyl)azetidin-3-yl]methyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O2/c1-18(2,3)16-8-9-17(23)21(19-16)12-13-10-20(11-13)14-6-4-5-7-15(14)22/h8-9,13-15,22H,4-7,10-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSNULKXHHFJVHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=O)C=C1)CC2CN(C2)C3CCCCC3O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Tert-butyl-2-{[1-(2-hydroxycyclohexyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine](/img/no-structure.png)

![(E)-5-methyl-N-(5-((4-methylstyryl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2691135.png)

![N-(6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2691143.png)

![2-ethyl-5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2691149.png)

amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2691150.png)